molecular formula C6H10N4O2 B14665441 N-Diazoacetylglycine ethylamide CAS No. 38726-91-9

N-Diazoacetylglycine ethylamide

Cat. No.: B14665441
CAS No.: 38726-91-9
M. Wt: 170.17 g/mol
InChI Key: ZCTXKFPFDFOTKL-UHFFFAOYSA-N
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Description

N-Diazoacetylglycine ethylamide is a synthetic diazo compound characterized by a diazoacetyl group (-N₂-CO-) attached to glycine ethylamide. According to a 1977 study, this compound induces DNA single-strand breaks in mammalian cells in a dose-dependent manner, with sluggish repair even 68 hours post-treatment . The diazo group likely contributes to its reactivity, enabling direct DNA interaction without metabolic activation. Notably, it exhibits mutagenic and carcinogenic properties at non-toxic doses, distinguishing it from non-reactive glycine derivatives .

Properties

CAS No.

38726-91-9

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-[(2-diazoacetyl)amino]-N-ethylacetamide

InChI

InChI=1S/C6H10N4O2/c1-2-8-5(11)3-9-6(12)4-10-7/h4H,2-3H2,1H3,(H,8,11)(H,9,12)

InChI Key

ZCTXKFPFDFOTKL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CNC(=O)C=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Diazoacetylglycine ethylamide typically involves the reaction of glycine ethylamide with diazoacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Glycine ethylamide and diazoacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the diazo compound. Solvents like dichloromethane or chloroform are commonly used.

    Procedure: Glycine ethylamide is dissolved in the solvent, and diazoacetyl chloride is added dropwise with constant stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of glycine ethylamide and diazoacetyl chloride are handled in industrial reactors.

    Temperature Control: Industrial reactors are equipped with cooling systems to maintain the required low temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Diazoacetylglycine ethylamide undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.

    Reduction: Reduction of the diazo group can yield amines or other nitrogen-containing compounds.

    Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can react with the diazo group under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetylglycine ethylamide derivatives.

Scientific Research Applications

N-Diazoacetylglycine ethylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Diazoacetylglycine ethylamide involves its interaction with cellular components, leading to DNA damage. The diazo group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in single-strand breaks and other forms of damage . This damage triggers cellular repair mechanisms, which are of interest in understanding mutagenesis and carcinogenesis.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table and analysis compare N-Diazoacetylglycine ethylamide with structurally related glycine derivatives and compounds with analogous biochemical roles:

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Biological/Chemical Role DNA Interaction/Repair References
This compound Diazoacetyl group, ethylamide DNA-damaging agent (mutagenic/carcinogenic) Single-strand breaks; sluggish repair
Glycinamide Glycine with amide group Metabolic intermediate No reported DNA damage (Item 8)
EDTA (Ethylenediaminetetraacetic acid) Polyamino carboxylate Chelating agent (metal ion binding) Indirect (via metal depletion)
Diisopropylaminoethanethiol Thiol with diisopropylamino Regulatory-controlled compound No reported DNA interaction
2-Aminobenzamides Benzamide with amino group Not explicitly detailed Unstudied in provided evidence

Key Comparisons:

Glycine Derivatives: this compound differs from simple glycine derivatives (e.g., glycinamide) by its diazoacetyl group, which confers reactivity toward DNA.

Chelators vs. DNA-Damaging Agents :

  • EDTA and EGTA () are chelators that bind metal ions, indirectly affecting enzymatic processes. In contrast, this compound directly interacts with DNA, causing breaks without requiring metal ion mediation .

Regulatory-Controlled Compounds: Diisopropylaminoethanethiol () is listed in export regulations but lacks documented biological activity comparable to diazo compounds.

This suggests diazo compounds as a class may share DNA-damaging properties, but structural variations (e.g., ethylamide vs. amide groups) could influence potency or repair kinetics .

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